Propyl Behenate (CAS 26718-94-5): A Comprehensive Technical Guide on Synthesis, Safety, and Advanced Material Applications
Propyl Behenate (CAS 26718-94-5): A Comprehensive Technical Guide on Synthesis, Safety, and Advanced Material Applications
Executive Summary
Propyl behenate (propyl docosanoate) is a long-chain fatty acid ester synthesized from behenic acid and n-propanol. Characterized by its highly stable aliphatic tail and distinct phase-change properties, it has become a critical functional ingredient in advanced formulation science. While traditionally utilized as a non-comedogenic emollient in cosmetics, its precise melting thermodynamics have driven its adoption in cutting-edge materials, specifically as a phase change material (PCM) in reversible and irreversible thermochromic inks[1][2]. This whitepaper provides a rigorous, self-validating guide to the chemical identity, synthesis workflows, safety parameters, and application mechanics of propyl behenate.
Chemical Identity & Physicochemical Properties
Propyl behenate belongs to the class of organic compounds known as fatty acid esters. The 22-carbon aliphatic chain of the behenate moiety imparts significant lipophilicity and a highly ordered crystalline structure at room temperature, which dictates its waxy physical state and sharp melting transition[3][4].
Table 1: Chemical Identity and Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | Propyl docosanoate | [3] |
| CAS Registry Number | 26718-94-5 | [3] |
| EC Number | 247-921-6 | [3] |
| Molecular Formula | C₂₅H₅₀O₂ | [3] |
| Molecular Weight | 382.67 g/mol | [5] |
| Physical State | Waxy Solid | [6] |
| Melting Point | ~50°C - 60°C | [4][7] |
| Solubility | Insoluble in water; soluble in hot ethanol, chloroform, and lipids | [8][9] |
Safety Data Sheet (SDS) & Handling Guidelines
As a derivative of naturally occurring fatty acids, propyl behenate exhibits a highly favorable safety profile. It is generally recognized as safe (GRAS) for topical cosmetic applications and presents minimal occupational hazards during manufacturing.
Table 2: GHS Safety and Handling Summary
| Category | Protocol / Classification |
| GHS Classification | Not classified as a hazardous substance or mixture. |
| Toxicological Profile | Non-irritating to skin and eyes. Low acute oral toxicity. |
| First Aid Measures | Skin/Eyes: Flush with copious amounts of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth; do not induce vomiting. |
| Firefighting Measures | Use dry chemical, CO₂, or alcohol-resistant foam. Caution: Do not use a direct water jet, as it may scatter molten wax and spread the fire. |
| Storage & Handling | Store in a cool, well-ventilated area away from strong oxidizing agents. Keep containers tightly sealed to prevent moisture ingress. |
Synthesis & Manufacturing Protocol
The industrial and laboratory-scale production of propyl behenate relies on the Fischer esterification of behenic acid with n-propanol. Achieving high purity is critical, as residual unreacted acids can alter the pH of downstream formulations, prematurely triggering sensitive leuco dyes in thermochromic applications[1].
Workflow for the Fischer esterification synthesis of Propyl Behenate.
Step-by-Step Methodology: Fischer Esterification
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Reagent Preparation: Combine 1.0 molar equivalent of high-purity behenic acid (>98%) with an excess (5.0 equivalents) of anhydrous n-propanol in a round-bottom flask.
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Causality: The significant stoichiometric excess of alcohol drives the equilibrium toward ester formation according to Le Chatelier's principle.
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Catalysis: Add a catalytic amount (0.05 equivalents) of p-toluenesulfonic acid (p-TsOH).
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Causality: p-TsOH is selected over sulfuric acid to prevent oxidative cleavage or darkening of the aliphatic chain, ensuring the resulting wax maintains the high optical clarity required for thermochromic matrices.
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Reflux & Water Removal: Heat the mixture to reflux (approx. 95-100°C) using a Dean-Stark apparatus. Maintain reflux for 6-8 hours.
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Causality: Continuous azeotropic removal of the water byproduct prevents the reverse hydrolysis reaction, pushing the yield above 95%.
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Neutralization & Extraction: Cool the mixture and evaporate the excess n-propanol under reduced pressure. Dissolve the crude waxy residue in hot ethyl acetate and wash with 5% aqueous sodium bicarbonate (NaHCO₃) until the aqueous layer reaches pH 7.
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Causality: Complete removal of the acid catalyst and unreacted behenic acid is mandatory. Residual acidity will interfere with the electron-donating developers in thermochromic microcapsules.
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Crystallization: Recrystallize the organic layer from cold ethanol. Filter the white, waxy precipitate and dry under vacuum at 30°C for 24 hours.
Applications in Advanced Materials: Thermochromic Inks & PCMs
Propyl behenate is highly valued as a Phase Change Material (PCM) and color-destroying agent in thermochromic pigment capsules[2][10]. These capsules are the functional core of erasable pens and temperature-indicating smart packaging.
Phase-change mechanism of Propyl Behenate in reversible thermochromic microcapsules.
Step-by-Step Methodology: Microencapsulation of Thermochromic Pigments
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Core Material Preparation: Melt propyl behenate at 70°C. Dissolve a leuco dye (electron donor) and a phenolic developer (electron acceptor) into the molten ester[1].
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Causality: Propyl behenate acts as the dynamic solvent matrix. Below its melting point, it crystallizes, forcing the dye and developer into a localized high-concentration domain where they interact to form a colored complex.
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Emulsification: Disperse the molten organic phase into an aqueous continuous phase containing a surfactant (e.g., polyvinyl alcohol) under high-shear homogenization (5000 rpm).
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Causality: High shear controls the droplet size (typically 1-2 μm). Precise particle size distribution dictates the optical transparency and print resolution of the final ink formulation[1].
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Interfacial Polymerization: Add a cross-linking wall-forming prepolymer (e.g., melamine-formaldehyde resin) to the aqueous phase. Adjust the pH to 4.5 using dilute acetic acid and heat to 80°C for 3 hours.
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Causality: The acidic environment catalyzes the polycondensation of the resin precisely at the oil-water interface. This forms a highly cross-linked, impermeable shell that prevents the propyl behenate core from leaching into the external ink vehicle.
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Cooling and Isolation: Cool the slurry to room temperature.
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Causality: Cooling solidifies the propyl behenate core, inducing the colored state. When a user applies friction (heat) to the ink, the propyl behenate melts, solvating the developer, increasing the mean free path between the dye and developer, and rendering the ink colorless[10].
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Applications in Cosmetic & Pharmaceutical Formulations
In dermatological and cosmetic sciences, propyl behenate functions as a superior emollient and viscosity-increasing agent[5].
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Barrier Function: The C22 aliphatic chain provides a highly occlusive barrier on the stratum corneum. This significantly reduces transepidermal water loss (TEWL) without leaving the heavy, greasy sensory profile typically associated with petrolatum or mineral oil.
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Formulation Stability: Due to its saturated nature, propyl behenate is highly resistant to oxidation and rancidity, extending the shelf-life of lipid-based pharmaceutical ointments and cosmetic emulsions.
References
- EP0677564A2 - Opaque/transparent thermochromic compositions and laminate Source: Google Patents URL
- EP3692111A1 - Gel composition comprising a phase change material Source: Google Patents URL
- US8889590B2 - Irreversible thermochromic ink compositions Source: Google Patents URL
- Molecular Weight Index : From 299.05 to 428.
- Source: European Chemicals Agency (ECHA)
- Glyceryl Tribehenate | CID 62726 Source: PubChem - NIH URL
- CAS 18641-57-1 Tribehenin Source: Alfa Chemistry URL
- US20200108367A1 - Microcapsules Source: Google Patents URL
Sources
- 1. EP0677564A2 - Opaque/transparent thermochromic compositions and laminate - Google Patents [patents.google.com]
- 2. EP3692111A1 - Gel composition comprising a phase change material - Google Patents [patents.google.com]
- 3. ECHA CHEM [chem.echa.europa.eu]
- 4. EP3692111A1 - Gel composition comprising a phase change material - Google Patents [patents.google.com]
- 5. Molecular Weight Index : From 299.05 to 428.74 [perflavory.com]
- 6. Glyceryl Tribehenate | C69H134O6 | CID 62726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US20200108367A1 - Microcapsules - Google Patents [patents.google.com]
- 8. specialchem.com [specialchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. US8889590B2 - Irreversible thermochromic ink compositions - Google Patents [patents.google.com]
